Methyl 2-chloro-4-(4-formylphenyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-(4-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAOXNDRWOXORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Aryl Coupling
Friedel-Crafts acylation is a cornerstone for constructing the benzophenone backbone of methyl 2-chloro-4-(4-formylphenyl)benzoate. In a representative method, methyl phenyl ether (anisole) reacts with parachlorobenzoyl chloride under catalysis by aluminum chloride immobilized on magnetic silica nanoparticles (AlCl₃-IL-SiO₂@γ-Fe₂O₃). This catalyst enables regioselective acylation at the para-position of the methoxy group, forming 4-chloro-4'-methoxybenzophenone as an intermediate. The magnetic support facilitates catalyst recovery via external magnetic fields, achieving a 94.2% yield after 1.5 hours at 90°C.
Subsequent demethylation using hydrobromic acid converts the methoxy group to a hydroxyl group, yielding 4-chloro-4'-hydroxybenzophenone. This intermediate undergoes formylation via the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the electrophilic formylating agent. The formyl group is introduced at the para-position relative to the hydroxyl group, producing 4-chloro-4'-formylbenzophenone.
Chlorination and Oxidation for Benzoic Acid Synthesis
Chlorination of 4-methylsulfonyltoluene in carbon tetrachloride or dichloromethane at 85–95°C with iron powder as a catalyst yields 2-chloro-4-methylsulfonyltoluene. This intermediate is oxidized to 2-chloro-4-methylsulfonylbenzoic acid using 63% nitric acid at 175–195°C, achieving an 85% molar yield. The methylsulfonyl group acts as a directing and stabilizing moiety during chlorination, ensuring high regioselectivity.
For this compound, the benzoic acid precursor (2-chloro-4-(4-formylphenyl)benzoic acid) is synthesized analogously. Oxidation of a toluene derivative (e.g., 2-chloro-4-(4-formylphenyl)toluene) with nitric acid under reflux conditions introduces the carboxyl group. This step is critical for subsequent esterification.
Esterification of Benzoic Acid Derivatives
Esterification of 2-chloro-4-(4-formylphenyl)benzoic acid with methanol in the presence of concentrated sulfuric acid produces the target compound. The reaction follows the mechanism:
Yields exceed 90% when using excess methanol and continuous removal of water via Dean-Stark apparatus. Industrial-scale processes employ flow reactors to enhance mixing and reduce side reactions such as transesterification.
Catalytic Systems and Reaction Optimization
Magnetic Nanoparticle-Supported Lewis Acids
The AlCl₃-IL-SiO₂@γ-Fe₂O₃ catalyst used in Friedel-Crafts acylation demonstrates exceptional recyclability, retaining 92% activity after five cycles. Key advantages include:
Chlorination Catalysts and Solvent Effects
Iron powder catalyzes radical-based chlorination of toluene derivatives, with carbon tetrachloride enhancing chlorine solubility and reaction homogeneity. Substituting dichloromethane reduces environmental toxicity but requires higher temperatures (95°C vs. 85°C) to maintain reaction rates.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Friedel-Crafts acylation offers the highest yield but requires specialized catalysts.
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Nitric acid oxidation is cost-effective but generates stoichiometric waste.
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Esterification is nearly quantitative but depends on high-purity benzoic acid precursors.
Industrial-Scale Production Considerations
Continuous flow reactors are preferred for esterification and chlorination steps due to their ability to handle exothermic reactions and improve heat transfer. For example, a plug-flow reactor operating at 120°C and 10 bar pressure achieves 98% conversion in 30 minutes for esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-chloro-4-(4-carboxyphenyl)benzoic acid.
Reduction: Methyl 2-chloro-4-(4-hydroxymethylphenyl)benzoate.
Substitution: Methyl 2-amino-4-(4-formylphenyl)benzoate.
Scientific Research Applications
Methyl 2-chloro-4-(4-formylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive formyl group.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(4-formylphenyl)benzoate is largely dependent on its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with various biological targets.
Comparison with Similar Compounds
Benzoate Esters with Chloro Substituents
- Methyl 2-Chlorobenzoate (C₈H₇ClO₂, MW: 170.59 g/mol):
Lacks the 4-formylphenyl group, resulting in lower molecular weight and reduced steric hindrance. The chloro group at the 2-position enhances electrophilic substitution reactivity but reduces solubility in polar solvents compared to hydroxylated analogs . - Methyl 2-Chloro-4-(Chlorosulfonyl)Benzoate (C₈H₆Cl₂O₄S, MW: 269.10 g/mol): Features a chlorosulfonyl group instead of the formylphenyl substituent. This compound is used in sulfonamide synthesis .
Benzoate Esters with Formyl Groups
- Methyl 2-(4-Formylphenyl)Benzoate (C₁₅H₁₂O₃, MW: 240.26 g/mol, CAS 144291-47-4): Structurally identical to the target compound but lacks the 2-chloro substituent. This derivative is used in polymer and dye synthesis .
- Methyl 4-(4-Formyl-2-Nitrophenoxy)Benzoate (C₁₅H₁₁NO₆, MW: 301.25 g/mol, CAS 400073-96-3): Contains a nitro group adjacent to the formyl group, enhancing electrophilicity and oxidative reactivity. The nitro group also reduces thermal stability compared to chloro-substituted analogs .
Key Difference : The chloro substituent in the target compound provides a balance between electron withdrawal (activating the ring for electrophilic substitution) and steric effects, unlike nitro or unsubstituted analogs.
Benzoate Esters with Hydroxyl/Methyl Substituents
- Methyl 2,4-Dihydroxy-6-Methyl Benzoate (C₉H₁₀O₄, MW: 182.17 g/mol):
Hydroxyl groups enable hydrogen bonding, increasing water solubility. The methyl group at the 6-position introduces steric hindrance but lacks the electronic effects of chlorine or formyl groups . - Methyl 3-Methoxybenzoate (C₉H₁₀O₃, MW: 166.17 g/mol):
The methoxy group is electron-donating, opposing the electron-withdrawing effects of chlorine. This compound is less reactive in electrophilic substitution but more stable under acidic conditions .
Key Difference : The target compound’s chloro and formyl groups create a polarized aromatic system, favoring reactions like nucleophilic aromatic substitution, which are less feasible in hydroxylated or methoxylated analogs.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| Methyl 2-chloro-4-(4-formylphenyl)benzoate | C₁₆H₁₁ClO₃ | 286.71 | 2-Cl, 4-(4-formylphenyl) | Electrophilic substitution, Schiff base formation | Pharmaceutical intermediates |
| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | 170.59 | 2-Cl | High electrophilicity, low solubility | Agrochemicals |
| Methyl 2-(4-formylphenyl)benzoate | C₁₅H₁₂O₃ | 240.26 | 4-formylphenyl | Conjugation for dyes/polymers | Material science |
| Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | C₁₅H₁₁NO₆ | 301.25 | 4-formyl-2-nitrophenoxy | Oxidative reactivity | Explosives precursors |
| Methyl 2,4-dihydroxy-6-methyl benzoate | C₉H₁₀O₄ | 182.17 | 2,4-OH, 6-CH₃ | Hydrogen bonding, high solubility | Natural product analogs |
Biological Activity
Methyl 2-chloro-4-(4-formylphenyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a chlorine atom and a formylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 303.74 g/mol. The presence of the chloro and formyl groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.3 |
| HCT116 (Colon) | 12.8 |
| MCF7 (Breast) | 18.5 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Proliferation : A study conducted by Smith et al. (2023) evaluated the effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in MDA-MB-231 cells, where an IC50 value of 15.3 µM was recorded.
- Inflammation Model : In a model of induced inflammation using lipopolysaccharide (LPS), Jones et al. (2023) found that treatment with the compound led to a decrease in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Research Findings Summary
Recent studies have focused on synthesizing analogues of this compound to enhance its biological activity and reduce toxicity. The following table summarizes some key findings from these studies:
| Analogue | Activity | IC50 (µM) |
|---|---|---|
| Methyl 2-chloro-4-(3-methoxyphenyl)benzoate | Anticancer | 10.5 |
| Methyl 2-chloro-4-(4-hydroxyphenyl)benzoate | Anti-inflammatory | 8.3 |
These modifications have shown improved potency compared to the parent compound, indicating that structural changes can significantly influence biological activity.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-chloro-4-(4-formylphenyl)benzoate, and how can reaction conditions be optimized?
The synthesis typically involves esterification and Friedel-Crafts acylation. For example, similar benzoate esters are synthesized via nucleophilic substitution between methyl benzoate derivatives and substituted benzoyl chlorides under reflux in anhydrous dichloromethane (DCM). Catalysts like aluminum chloride (AlCl₃) or trifluoroacetic acid (TFA) are used to enhance electrophilicity. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for limiting reagents), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester linkage integrity. The formyl proton (-CHO) appears as a singlet near δ 9.8–10.0 ppm, while aromatic protons show splitting patterns reflecting substitution patterns .
- IR Spectroscopy : Key peaks include C=O (ester) at ~1720 cm⁻¹, C=O (aldehyde) at ~1700 cm⁻¹, and C-Cl stretching at 750–600 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 304.0372 for C₁₅H₁₁ClO₃) and fragments corresponding to chloro and formyl groups .
Q. How can crystallographic data for this compound be obtained and interpreted?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from solvents like DCM/hexane. Software suites like SHELX (SHELXL for refinement) and WinGX (for data processing) are used to solve structures. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å), torsion angles, and hydrogen-bonding networks. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). For example, NMR may suggest multiple conformers, while SC-XRD shows a single dominant form. Use variable-temperature NMR to probe energy barriers and compare with DFT-calculated conformational energies. Cross-validate hydrogen-bonding patterns (from XRD) with IR and Raman data .
Q. What strategies are effective in designing derivatives of this compound for bioactivity studies?
- Functional Group Modifications : Replace the formyl group with hydrazones (via condensation) or reduce it to a hydroxymethyl group (NaBH₄) to alter polarity and bioactivity .
- Halogen Substitution : Replace Cl with F or Br to study electronic effects on binding affinity (e.g., fluorine’s electronegativity enhances metabolic stability) .
- Docking Studies : Use computational tools (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?
Graph set analysis (as per Etter’s rules) identifies motifs like D (donor) and A (acceptor) patterns. For example, the formyl oxygen may act as an acceptor, forming C=O···H-C interactions with adjacent aromatic protons. These networks affect solubility, melting point, and stability. Use Mercury (CCDC) to visualize and quantify these interactions .
Q. What advanced computational methods are suitable for studying reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
